molecular formula C25H38N6O9 B12622650 L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine CAS No. 919298-48-9

L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine

Cat. No.: B12622650
CAS No.: 919298-48-9
M. Wt: 566.6 g/mol
InChI Key: RAXYWKATFUFXON-FZTXUCOLSA-N
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Description

L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is a peptide compound composed of five amino acids: serine, tyrosine, alanine, isoleucine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are typical reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may influence signaling pathways by acting as a ligand for cell surface receptors, leading to downstream effects such as gene expression or metabolic changes.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-glutamine
  • L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-lysine
  • L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-phenylalanine

Uniqueness

L-Seryl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and interactions. The presence of asparagine, for example, can influence the peptide’s solubility and stability, making it suitable for particular applications in research and industry.

Properties

CAS No.

919298-48-9

Molecular Formula

C25H38N6O9

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C25H38N6O9/c1-4-12(2)20(24(38)30-18(25(39)40)10-19(27)34)31-21(35)13(3)28-23(37)17(29-22(36)16(26)11-32)9-14-5-7-15(33)8-6-14/h5-8,12-13,16-18,20,32-33H,4,9-11,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,36)(H,30,38)(H,31,35)(H,39,40)/t12-,13-,16-,17-,18-,20-/m0/s1

InChI Key

RAXYWKATFUFXON-FZTXUCOLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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